

Introduction to FT-IR Spectroscopy of tert-Butyl 2-aminobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-aminobenzoate*

Cat. No.: B153150

[Get Quote](#)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For **tert-Butyl 2-aminobenzoate**, FT-IR analysis is crucial for confirming its molecular structure, which incorporates a primary aromatic amine, an aromatic ester, and a tert-butyl group. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum, providing a unique spectroscopic fingerprint for the molecule.

The structure of **tert-Butyl 2-aminobenzoate** ($C_{11}H_{15}NO_2$) features:

- An aromatic ring substituted with an amine and an ester group.
- A primary amine ($-NH_2$) group, which gives rise to characteristic N-H stretching and bending vibrations.
- An ester ($-COOC(CH_3)_3$) group, characterized by a strong carbonyl ($C=O$) stretch and C-O stretching vibrations. The conjugation of the carbonyl group with the aromatic ring influences the position of its absorption band.
- A tert-butyl group, which has distinctive C-H stretching and bending modes.

Predicted FT-IR Spectral Data for **tert-Butyl 2-aminobenzoate**

The following table summarizes the predicted FT-IR absorption bands for **tert-Butyl 2-aminobenzoate** based on the characteristic frequencies of its constituent functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity	Notes
3480 - 3440	N-H Asymmetric Stretch	Primary Aromatic Amine	Medium	Primary amines typically show two N-H stretching bands; this is the higher frequency band. [1] [2]
3390 - 3350	N-H Symmetric Stretch	Primary Aromatic Amine	Medium	This is the lower frequency N-H stretching band for a primary amine. [1] [2]
3100 - 3000	Aromatic C-H Stretch	Aromatic Ring	Medium	Stretching vibrations of C-H bonds on the benzene ring typically appear above 3000 cm ⁻¹ . [3] [4]
2980 - 2950	Aliphatic C-H Asymmetric Stretch	tert-Butyl & Methyl Groups	Strong	C-H stretching from the tert- butyl group.
2870 - 2860	Aliphatic C-H Symmetric Stretch	tert-Butyl & Methyl Groups	Medium	C-H stretching from the tert- butyl group.
1725 - 1705	C=O Stretch (Ester)	Aromatic Ester	Strong	The carbonyl stretch for an aromatic ester is typically at a lower wavenumber than for a

				saturated ester due to conjugation with the aromatic ring. [4] [5] [6]
1620 - 1580	N-H Bend (Scissoring)	Primary Aromatic Amine	Medium	This bending vibration is characteristic of primary amines. [1]
1600 - 1450	C=C Stretch	Aromatic Ring	Medium	Aromatic rings typically show a series of absorptions in this region due to ring stretching. [3]
1395 - 1385 & ~1365	C-H Bend (Symmetric & Asymmetric)	tert-Butyl Group	Medium	Characteristic bending vibrations for the tert-butyl group, often seen as a doublet.
1335 - 1250	Aromatic C-N Stretch	Primary Aromatic Amine	Strong	The stretching vibration of the C-N bond in aromatic amines is typically strong. [1] [2]
1300 - 1250	Asymmetric C-C- O Stretch	Aromatic Ester	Strong	One of the characteristic C- O stretches for aromatic esters. [5]

1150 - 1100	Symmetric O-C-C Stretch	Aromatic Ester	Strong	The second characteristic C-O stretch for aromatic esters. [5]
900 - 675	Aromatic C-H Out-of-Plane Bend	Aromatic Ring	Strong	The pattern of these bands can give information about the substitution pattern on the aromatic ring. [3]

Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

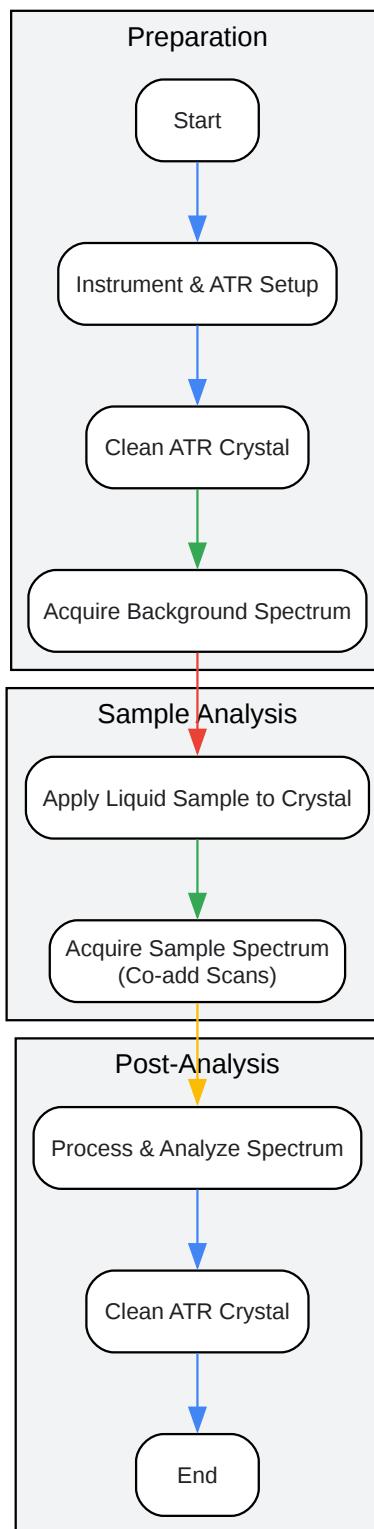
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation, making it ideal for the analysis of liquid samples like **tert-Butyl 2-aminobenzoate**.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Instrumentation and Materials

- Fourier-Transform Infrared (FT-IR) Spectrometer
- ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Sample of **tert-Butyl 2-aminobenzoate**
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Experimental Procedure

- Instrument Preparation:


- Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
- Install the ATR accessory in the spectrometer's sample compartment.
- ATR Crystal Cleaning:
 - Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned.
 - Moisten a lint-free wipe with a suitable solvent, such as isopropanol.
 - Gently wipe the crystal surface to remove any residual contaminants.
 - Use a dry, lint-free wipe to ensure the crystal is completely dry.
- Background Spectrum Acquisition:
 - With the clean, empty ATR crystal in place, collect a background spectrum.
 - This spectrum measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum.
- Sample Application:
 - Place a small drop of liquid **tert-Butyl 2-aminobenzoate** directly onto the center of the ATR crystal.[11] Only a sufficient amount to cover the crystal surface is needed.
 - If the ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal surface. Apply gentle and consistent pressure.
- Sample Spectrum Acquisition:
 - Initiate the scan to collect the FT-IR spectrum of the sample.
 - Typically, multiple scans (e.g., 16 or 32) are co-added and averaged by the software to improve the signal-to-noise ratio of the final spectrum.[12]

- The typical spectral range for analysis is 4000 cm^{-1} to 400 cm^{-1} .[\[12\]](#)
- Data Processing and Analysis:
 - After the scan is complete, the software will display the background-corrected FT-IR spectrum.
 - Process the spectrum as needed (e.g., baseline correction, smoothing).
 - Identify the characteristic absorption peaks and compare their wavenumbers to the expected values in the data table to confirm the identity and purity of the sample.
- Post-Measurement Cleaning:
 - Thoroughly clean the ATR crystal surface with a solvent and lint-free wipes to remove all traces of the sample, preparing the instrument for the next user.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process using the ATR technique.

FT-IR Analysis Workflow for tert-Butyl 2-aminobenzoate

[Click to download full resolution via product page](#)

Caption: Experimental workflow for FT-IR analysis using the ATR method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. mt.com [mt.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Introduction to FT-IR Spectroscopy of tert-Butyl 2-aminobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153150#ft-ir-analysis-of-tert-butyl-2-aminobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com